molecular formula C17H14O6 B12393948 2-Hydroxy-1,3,4-trimethoxyanthraquinone

2-Hydroxy-1,3,4-trimethoxyanthraquinone

Cat. No.: B12393948
M. Wt: 314.29 g/mol
InChI Key: GNDKMLNOKPZDHG-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3,4-trimethoxyanthraquinone is an anthraquinone derivative that can be found in the plant Cinchona ledgeriana . Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,3,4-trimethoxyanthraquinone typically involves the methylation of 2-hydroxyanthraquinone derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,3,4-trimethoxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-1,3,4-trimethoxyanthraquinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,3,4-trimethoxyanthraquinone involves its interaction with cellular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Trihydroxyanthraquinone
  • 2-Hydroxy-3-methoxyanthraquinone
  • 1,4-Dimethoxyanthraquinone

Uniqueness

2-Hydroxy-1,3,4-trimethoxyanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity compared to other anthraquinones .

Properties

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

2-hydroxy-1,3,4-trimethoxyanthracene-9,10-dione

InChI

InChI=1S/C17H14O6/c1-21-15-10-11(16(22-2)17(23-3)14(15)20)13(19)9-7-5-4-6-8(9)12(10)18/h4-7,20H,1-3H3

InChI Key

GNDKMLNOKPZDHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC)OC)O

Origin of Product

United States

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